molecular formula C3H4ClN3S B13662820 5-chloro-N-methyl-1,3,4-thiadiazol-2-amine

5-chloro-N-methyl-1,3,4-thiadiazol-2-amine

Cat. No.: B13662820
M. Wt: 149.60 g/mol
InChI Key: ZQXGCLMVZKDDLP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-methyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 1,3,4-thiadiazole-2-amine with N-chlorosuccinimide in carbon tetrachloride (CCl4) at 25°C. The reaction mixture is stirred at 85°C for 2 hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques and equipment.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-methyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted thiadiazole derivatives.

    Oxidation and Reduction: Products depend on the specific reagents and conditions used, often resulting in modified thiadiazole structures.

Scientific Research Applications

5-chloro-N-methyl-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-1,3,4-thiadiazole-2-amine
  • 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

Comparison

5-chloro-N-methyl-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit enhanced antimicrobial or anticancer properties due to the presence of the chlorine and methyl groups .

Properties

Molecular Formula

C3H4ClN3S

Molecular Weight

149.60 g/mol

IUPAC Name

5-chloro-N-methyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C3H4ClN3S/c1-5-3-7-6-2(4)8-3/h1H3,(H,5,7)

InChI Key

ZQXGCLMVZKDDLP-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=C(S1)Cl

Origin of Product

United States

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